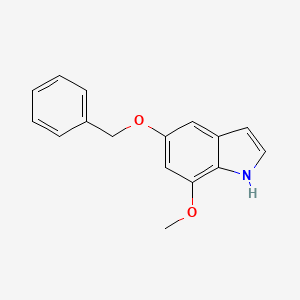

5-(benzyloxy)-7-methoxy-1H-indole

Description

The exact mass of the compound 5-Benzyloxy-7-methoxyindole is 253.110278721 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-10-14(9-13-7-8-17-16(13)15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUJJJAOTXOLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)OCC3=CC=CC=C3)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286425 | |

| Record name | 7-Methoxy-5-(phenylmethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-28-1 | |

| Record name | 7-Methoxy-5-(phenylmethoxy)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-5-(phenylmethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 5 Benzyloxy 7 Methoxy 1h Indole Within Advanced Indole Chemistry

Significance of Indole (B1671886) Scaffolds in Modern Organic and Medicinal Chemistry Research

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in both natural products and synthetic pharmaceuticals. researchgate.netontosight.ainih.gov Its prevalence stems from its ability to interact with a wide array of biological targets, including enzymes and receptors, often through hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net This versatility has led to the development of numerous indole-containing drugs with a broad spectrum of therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ainih.gov

The electron-rich nature of the indole ring system makes it amenable to a variety of chemical transformations, allowing chemists to introduce diverse functional groups and build complex molecular architectures. chim.it The ongoing exploration of new synthetic methodologies and the discovery of novel biological activities for indole derivatives continue to fuel the significance of this scaffold in modern chemical research. researchgate.net

Structural Peculiarities and Stereochemical Considerations of the 5-(benzyloxy)-7-methoxy-1H-indole Framework

The this compound framework possesses distinct structural features that influence its reactivity and potential applications. The substituents on the benzene portion of the indole ring, a benzyloxy group at position 5 and a methoxy (B1213986) group at position 7, are electron-donating groups. ontosight.aichim.it These groups increase the electron density of the indole ring system, which can, in turn, affect its reactivity in electrophilic substitution reactions. acs.org

The presence of these substituents also has stereochemical implications. While the core indole structure is planar, the benzyloxy group introduces a degree of conformational flexibility. The orientation of the benzyl (B1604629) group relative to the indole ring can be described by dihedral angles. nih.gov In related structures, such as 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole, the benzyl group adopts a synclinal geometry with respect to the indole ring. nih.gov Such conformational preferences can be crucial in the context of molecular recognition and binding to biological targets.

Furthermore, the substitution pattern can influence the potential for atropisomerism in derivatives where rotation around a single bond is restricted, a concept of growing importance in medicinal chemistry for the design of highly selective ligands. acs.orgacs.org

Historical Development and Evolution of Synthetic Strategies for Substituted Indoles Relevant to this compound Precursors

The synthesis of substituted indoles has been a central theme in organic chemistry for over a century, with several named reactions forming the bedrock of modern synthetic approaches. The preparation of a 5,7-disubstituted indole like this compound would likely rely on modifications of these classical methods.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is one of the oldest and most versatile methods for indole synthesis. wikipedia.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For a 5,7-disubstituted indole, this would require a correspondingly substituted phenylhydrazine. The reaction conditions can be harsh, but many modifications, including the use of milder Lewis acids and microwave assistance, have been developed to improve yields and substrate scope. organic-chemistry.org

The Leimgruber-Batcho indole synthesis , first reported in 1971, offers a high-yielding and milder alternative to the Fischer synthesis. wikipedia.orgresearchgate.net This two-step process starts with an ortho-nitrotoluene derivative, which is first converted to an enamine, followed by reductive cyclization to form the indole ring. wikipedia.org This method is particularly well-suited for the synthesis of indoles with various substitution patterns and has been used to prepare precursors for complex natural products. researchgate.netorgsyn.org Microwave-assisted Leimgruber-Batcho reactions have been shown to significantly reduce reaction times. psu.edu

Other notable methods include the Reissert , Bischler , and Madelung syntheses, each with its own set of advantages and limitations for accessing specific substitution patterns on the indole core. chim.itresearchgate.net The continuous evolution of these methods, including the development of transition-metal-catalyzed cross-coupling reactions, has greatly expanded the toolkit available to chemists for the synthesis of complex indole derivatives like this compound. ontosight.ai

Advanced Synthetic Methodologies for 5 Benzyloxy 7 Methoxy 1h Indole and Its Derivatives

Regioselective Synthesis of the Indole (B1671886) Nucleus: Innovations and Challenges

The construction of the indole core with specific substitution patterns, such as the 5,7-disubstituted arrangement in 5-(benzyloxy)-7-methoxy-1H-indole, requires precise control over regioselectivity. Several classical and modern synthetic methods have been adapted and optimized for this purpose.

Fischer Indole Synthesis Adaptations for this compound

The Fischer indole synthesis, a venerable method discovered by Emil Fischer in 1883, remains a widely used approach for indole synthesis. wikipedia.orgbyjus.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com

For the synthesis of this compound, a key starting material would be the corresponding (4-(benzyloxy)-2-methoxyphenyl)hydrazine. The reaction's success and regioselectivity can be influenced by the choice of acid catalyst (both Brønsted and Lewis acids are common), reaction temperature, and the nature of the carbonyl partner. wikipedia.orgthermofisher.com One of the primary challenges lies in the potential for competing side reactions or the formation of undesired regioisomers, especially when using unsymmetrical ketones. thermofisher.com

A modern variation of this classic reaction, known as the Buchwald modification, utilizes a palladium catalyst to couple aryl bromides with hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediate. wikipedia.org Additionally, an "interrupted" Fischer indolization has been developed for creating fused indoline (B122111) ring systems. nih.gov

Larock Indole Synthesis and Palladium-Catalyzed Approaches for Indole Construction

The Larock indole synthesis, a palladium-catalyzed heteroannulation reaction, offers a powerful and versatile method for preparing polysubstituted indoles. wikipedia.orgub.edu This reaction typically involves the coupling of an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base. wikipedia.orgub.edu A significant advantage of the Larock synthesis is its high regioselectivity, generally placing the bulkier substituent of the alkyne at the C2 position of the indole ring. ub.edunih.gov

To synthesize a 5,7-disubstituted indole like this compound, a 2-iodo-4-(benzyloxy)-6-methoxyaniline would be a suitable starting material. The reaction conditions, including the choice of palladium catalyst, ligands, and base, are crucial for achieving high yields. wikipedia.orgub.edu While the Larock synthesis is highly effective, the synthesis of the required polysubstituted ortho-iodoaniline precursor can sometimes be challenging.

Modern palladium-catalyzed methods extend beyond the Larock protocol. For instance, palladium-catalyzed α-arylation of enones and cascade reactions involving C-H activation represent newer strategies for constructing the indole skeleton. acs.orgorganic-chemistry.org

Nenitzescu Indole Synthesis and Related Cycloaddition Reactions

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a valuable method for producing 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgnumberanalytics.com The reaction proceeds through a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org

While the classic Nenitzescu synthesis directly yields 5-hydroxyindoles, modifications would be necessary to arrive at this compound. wikipedia.orgnumberanalytics.com One could envision a strategy where a suitably substituted benzoquinone is used, followed by subsequent etherification of the resulting 5-hydroxy group. The reaction is known to be influenced by the substituents on the starting benzoquinone. wikipedia.org Solid-phase variations of the Nenitzescu reaction have also been developed, offering potential advantages in purification and handling. wikipedia.orgresearchgate.net

Organometallic Reagents in Indole Construction Relevant to the 5- and 7-Substituents

Organometallic reagents play a significant role in modern indole synthesis, offering alternative pathways that can be highly regioselective. The Bartoli indole synthesis, for example, utilizes vinyl Grignard reagents reacting with ortho-substituted nitroarenes. rsc.org This method is particularly useful for synthesizing indoles with multiple substituents on the benzene (B151609) ring. rsc.org For instance, the reaction of an ortho-substituted nitrobenzene (B124822) with vinyl magnesium bromide can lead to 7-substituted indoles. bhu.ac.in

The use of organometallic reagents allows for the construction of the indole ring from monofunctionalized arenes, providing a more general approach compared to methods that require ortho-disubstituted anilines. rsc.org

Installation and Manipulation of the Benzyloxy and Methoxy (B1213986) Moieties

Etherification and De-etherification Strategies for Phenolic Indoles

The synthesis of aryl ethers, such as the benzyloxy and methoxy groups on the indole ring, is a fundamental transformation in organic chemistry. organic-chemistry.org For a molecule like this compound, these groups might be introduced by the etherification of a dihydroxyindole precursor, such as 5,7-dihydroxyindole.

Selective etherification can be challenging when multiple hydroxyl groups are present. One common strategy involves the use of protecting groups to differentiate the reactivity of the hydroxyls. For example, one hydroxyl group could be selectively protected, allowing for the etherification of the other, followed by deprotection and subsequent etherification of the first hydroxyl group.

The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a classic method for forming ethers. In the context of synthesizing this compound, this could involve reacting the sodium salt of a phenolic indole with benzyl (B1604629) chloride or a methylating agent.

Modern methods for etherification include palladium-catalyzed reactions, which can offer milder conditions and greater functional group tolerance. frontiersin.org For instance, palladium-catalyzed decarboxylative etherification of phenols has been developed. frontiersin.org

Selective Functionalization at the 5- and 7-Positions of the Indole Core

The functionalization of the indole core at the C2 and C3 positions of the pyrrole (B145914) ring is a well-established area of research. However, achieving regioselective substitution on the benzenoid ring, specifically at the C5 and C7 positions, presents a considerable synthetic challenge due to the inherent reactivity of the heterocyclic portion. nih.gov Overcoming this hurdle is crucial for the synthesis of complex molecules like this compound and its derivatives. Modern synthetic chemistry has addressed this challenge through the strategic implementation of directing groups.

The use of directing groups, temporarily installed on the indole nitrogen (N1) or at the C3 position, has emerged as a powerful strategy to guide transition metal catalysts to specific C-H bonds on the benzene ring. nih.govacs.org These groups form a transient chelate with the metal center, positioning it in close proximity to the target C-H bond and thereby enabling its selective activation and functionalization. For instance, the installation of a pivaloyl group at the C3 position has been shown to direct palladium catalysts to achieve arylation at the C4 and C5 positions. nih.gov Similarly, employing a di-tert-butylphosphinyl group (P(O)tBu2) on the indole nitrogen can facilitate arylation at the C7 position with palladium catalysts or at the C6 position with copper catalysts. nih.gov

Research into the C-H alkylation of indoline precursors, which are subsequently oxidized to indoles, has demonstrated the feasibility of introducing substituents at the C7 position. rsc.org Studies on 7-methylindole (B51510) have shown successful C-H alkylation, indicating the potential for similar transformations on a 7-methoxyindole (B1360046) scaffold. rsc.org Furthermore, investigations into the rhodium-catalyzed annulation of indolyl aldehydes have revealed that electron-donating substituents at the C5, C6, or C7 positions, such as methoxy or benzyloxy groups, can influence the reaction yields, typically resulting in moderate outputs of the cyclized products. acs.orgacs.org

The table below summarizes various directing groups and their utility in achieving regioselective functionalization of the indole core.

| Directing Group Position | Directing Group | Catalyst | Target Position | Type of Functionalization | Reference |

| N1 | -P(O)tBu₂ | Palladium | C7 | Arylation | nih.gov |

| N1 | -P(O)tBu₂ | Copper | C6 | Arylation | nih.gov |

| C3 | Pivaloyl | Palladium | C4, C5 | Arylation | nih.gov |

| C3 | Formyl | Palladium | C4 | Alkynylation | acs.org |

| N-Benzyl, C3-Formyl | - | Rhodium | - | Annulation | acs.orgacs.org |

| N-H | Alanine (transient) | Palladium | C4 | Alkynylation | acs.org |

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of complex molecules like indoles. Key strategies in this domain include the use of environmentally benign solvents, catalytic methods over stoichiometric reagents, and energy-efficient reaction conditions.

Catalytic Methods and Solvent-Free Reactions

A significant advancement in the sustainable synthesis of indoles is the development of solvent-free reaction conditions. These methods not only reduce the environmental impact associated with solvent use and disposal but can also lead to improved reaction kinetics and simpler purification procedures.

Several catalytic systems have proven effective under solvent-free conditions. For example, the addition of indoles to aldehydes can be achieved by heating the neat reactants, with calcium oxide (CaO) being crucial for reactions involving paraformaldehyde. nih.gov Another innovative approach utilizes task-specific ionic liquids, such as sulfonic-acid-functionalized ionic liquids, which act as reusable Brønsted acid catalysts for the synthesis of indole derivatives at room temperature without any solvent. cdnsciencepub.com These ionic liquids can often be recycled for multiple reaction runs without a significant loss of catalytic activity. cdnsciencepub.com

Microwave-assisted organic synthesis represents another pillar of green chemistry, often enabling rapid reactions under solvent-free conditions. The Bischler indole synthesis, for instance, has been adapted to a solid-state reaction between anilines and phenacyl bromides under microwave irradiation, providing a mild and environmentally friendly route to 2-arylindoles without the need for organic solvents or metal catalysts. organic-chemistry.org Furthermore, mechanochemical methods, where mechanical force is used to induce chemical reactions, have been employed for Fischer indolization in the absence of a solvent. researchgate.net

The table below highlights various catalytic and solvent-free approaches to indole synthesis.

| Reaction Type | Catalyst/Conditions | Key Advantages | Reference |

| Addition to Aldehydes | CaO, neat, 100 °C | Solvent-free | nih.gov |

| Michael Addition | Sulfonic-acid-functionalized ionic liquid, neat, room temp. | Solvent-free, reusable catalyst | cdnsciencepub.com |

| Bischler Indole Synthesis | Microwave irradiation, solid-state | Solvent-free, rapid | organic-chemistry.org |

| Fischer Indolization | Mechanochemistry, oxalic acid/dimethylurea | Solvent-free | researchgate.net |

| Multicomponent Reaction | ZnO nanocrystallites, water, room temp. | Green solvent, high efficiency | ncl.res.in |

Flow Chemistry Techniques in Indole Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and the potential for straightforward automation and scalability. semanticscholar.org

The synthesis of indoles has been successfully adapted to flow chemistry platforms. For example, the Fischer indole synthesis can be performed in a continuous flow setup, leading to significant increases in throughput compared to batch methods. semanticscholar.org Different approaches have been developed, including systems that allow for higher flow rates and acid-free conditions, achieving throughputs in the range of 12.7–20.1 mg per hour in a single microreactor channel. semanticscholar.org

The following table provides examples of indole synthesis using flow chemistry techniques.

| Synthesis Method | Reactor Type | Throughput/Yield | Key Features | Reference |

| Fischer Indole Synthesis | Microreactor | ~2 mg/h | Simulated classical synthesis | researchgate.net |

| Modified Fischer Indole Synthesis | Microreactor | 5.7–8.9 mg/h | Improved throughput | researchgate.netcardiff.ac.uk |

| Heterocatalytic Flow Reaction | Packed-bed reactor | 12.7–20.1 mg/h | Highest throughput, acid-free | semanticscholar.orgresearchgate.netcardiff.ac.uk |

| Reissert Indole Synthesis | H-Cube system (flow hydrogenator) | 1.6 g/h | Intensified reductive cyclization | semanticscholar.org |

Chemical Transformations and Derivatization Strategies of 5 Benzyloxy 7 Methoxy 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is highly susceptible to electrophilic attack, with the C-3 position being the most common site of reaction due to its ability to form a stable cationic intermediate without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.comquora.com The presence of electron-donating groups at the C-5 and C-7 positions further activates the ring towards electrophiles.

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions. For indoles, these reactions typically proceed with high regioselectivity.

Halogenation: The halogenation of electron-rich indoles, such as those bearing methoxy (B1213986) substituents, has been shown to be efficient. nih.gov For 5-(benzyloxy)-7-methoxy-1H-indole, treatment with common halogenating agents is expected to yield the corresponding 3-halo derivatives. Enzymatic halogenation has also emerged as a method for the selective halogenation of indoles under mild conditions. nih.gov

Nitration: Nitration of indoles requires careful control of reaction conditions to avoid oxidation and polymerization. The use of mild nitrating agents is generally preferred. The reaction is anticipated to occur at the C-3 position, yielding 5-(benzyloxy)-7-methoxy-3-nitro-1H-indole.

Table 1: Predicted Halogenation and Nitration Reactions

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-5-(benzyloxy)-7-methoxy-1H-indole |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-5-(benzyloxy)-7-methoxy-1H-indole |

| Iodination | N-Iodosuccinimide (NIS) | 3-Iodo-5-(benzyloxy)-7-methoxy-1H-indole |

| Nitration | HNO₃/CH₃COOH | 5-(Benzyloxy)-7-methoxy-3-nitro-1H-indole |

Acylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings, including indoles, at the C-3 position. slideshare.netwikipedia.orgyoutube.com This reaction involves the use of a Vilsmeier reagent, typically generated from phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com For 5,7-dimethoxy-substituted indoles, electrophilic substitution has been observed at the C-4 and C-2 positions as well. arkat-usa.org However, C-3 acylation is generally the most favored pathway.

Alkylation: The Mannich reaction is a well-established method for the C-3 aminoalkylation of indoles. chemtube3d.comorganic-chemistry.orgchem-station.comnih.gov This three-component reaction involves an aldehyde, a secondary amine, and the indole, typically under acidic conditions, to generate a 'gramine' derivative. chemtube3d.comchem-station.com Another important C-3 alkylation is the Friedel-Crafts alkylation, which can be catalyzed by Lewis acids like BF₃-OEt₂ to introduce alkyl groups, for instance from maleimides, onto the indole core. nih.gov While C-3 is the most common site for alkylation, cobalt-catalyzed reductive alkylation has been shown to selectively occur at the C-2 position of 3-methyl-1H-indole. rsc.org

Nucleophilic Reactions and Annulation Strategies Involving the Indole Nitrogen

The nitrogen atom of the indole ring, while less nucleophilic than in simple amines due to the delocalization of its lone pair into the aromatic system, can undergo a variety of reactions, including alkylation, acylation, and cyclization.

N-Alkylation: The N-H proton of indole can be deprotonated by a suitable base, such as sodium hydride (NaH), to form a nucleophilic indolide anion. researchgate.net This anion can then react with various electrophiles, like alkyl halides or tosylates, to yield N-alkylated indoles. thieme-connect.com This approach allows for the introduction of a wide range of substituents at the N-1 position.

N-Acylation: Similar to N-alkylation, N-acylation can be achieved by treating the indolide anion with an acylating agent, such as an acid chloride or anhydride. thieme-connect.de Alternatively, direct coupling of carboxylic acids to the indole nitrogen can be accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.comthieme-connect.de This method is particularly useful when the corresponding acid chlorides are unstable or not commercially available. thieme-connect.de Thioesters have also been reported as effective acyl sources for the chemoselective N-acylation of indoles. researchgate.net

Table 2: N-Alkylation and N-Acylation Reactions

| Reaction | Reagents | Product Type |

|---|

The N-1 position of the indole ring can serve as an anchor point for constructing fused ring systems. Intramolecular cyclization reactions of N-functionalized indoles provide access to a diverse array of polycyclic indole derivatives. mdpi.comnih.gov A prominent example is the Pictet-Spengler reaction, where a β-arylethylamine, such as a tryptamine (B22526) derivative, condenses with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline. wikipedia.orgnih.govarkat-usa.orgacs.org By analogy, if this compound were functionalized at the N-1 position with a suitable tethered electrophile, an intramolecular cyclization could be envisioned. For instance, an N-1 tethered aldehyde could potentially undergo an intramolecular Friedel-Crafts-type reaction with the electron-rich C-7a position of the indole.

Modifications of the Benzyloxy and Methoxy Side Chains

The benzyloxy and methoxy groups on the indole ring are not merely passive substituents; they can also be chemically modified, often as part of a deprotection strategy in a multi-step synthesis.

Modification of the Benzyloxy Group: The benzyloxy group is a common protecting group for phenols and can be cleaved under various conditions. Catalytic hydrogenation is a standard method, where the benzyl (B1604629) ether is cleaved by hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) to yield the corresponding phenol (B47542) and toluene. organic-chemistry.org This method is efficient but may not be compatible with other reducible functional groups in the molecule. organic-chemistry.org Alternatively, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be employed, particularly for p-methoxybenzyl ethers. organic-chemistry.orgclockss.org Strong acids can also cleave benzyl ethers, though this method is limited by the acid sensitivity of the substrate. organic-chemistry.org

Modification of the Methoxy Group: Cleavage of aromatic methoxy groups is generally more challenging and often requires harsh conditions, such as treatment with strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids (e.g., HBr). nih.gov Selective cleavage of a methoxy group adjacent to a hydroxyl group can be achieved through a radical hydrogen abstraction reaction. nih.gov

Table 3: Side Chain Modification Reactions

| Side Chain | Reaction | Reagents | Product |

|---|---|---|---|

| 5-Benzyloxy | Debenzylation (Hydrogenolysis) | H₂, Pd/C | 5-Hydroxy-7-methoxy-1H-indole |

| 5-Benzyloxy | Debenzylation (Oxidative) | DDQ | 5-Hydroxy-7-methoxy-1H-indole |

| 7-Methoxy | Demethylation | BBr₃ | 5-(Benzyloxy)-7-hydroxy-1H-indole |

De-benzylation and Subsequent Functionalization of the Hydroxyl Group

The benzyl ether at the C-5 position serves as a common protecting group for the hydroxyl functionality. Its removal is a key step in unlocking this position for further functionalization.

De-benzylation: The most common and efficient method for the cleavage of the O-benzyl ether is catalytic hydrogenation. This reaction is typically carried out using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. acs.org This process is highly effective and offers the advantage of easy catalyst removal by filtration, resulting in the formation of 5-hydroxy-7-methoxy-1H-indole. acs.org Alternative methods, such as using strong acids like trifluoroacetic acid (TFA), can also achieve de-benzylation, particularly for ortho-substituted phenols.

Subsequent Functionalization: Once the 5-hydroxy group is unmasked, it becomes a reactive handle for a variety of functionalization reactions. These modifications can be used to modulate the electronic and steric properties of the molecule. Key strategies include:

Esterification: The hydroxyl group can be readily esterified with various carboxylic acids. A particularly efficient method involves using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). This approach has been successfully used to form ester bonds between hydroxyl-bearing aromatic systems and functionalized acids, such as cinnamic acids, in a single, high-yielding step. mdpi.com

Alkylation/Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can introduce new ether functionalities at the C-5 position, further diversifying the molecular structure.

Table 1: Potential Functionalization Reactions of 5-hydroxy-7-methoxy-1H-indole

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Esterification | R-COOH, EDC, DMAP | -O-C(=O)R |

| Etherification | R-X, Base (e.g., K₂CO₃, NaH) | -O-R |

| Silylation | R₃Si-Cl, Base (e.g., Imidazole) | -O-SiR₃ |

Selective Transformations of the Methoxy Group

The methoxy group at the C-7 position is generally stable, but its transformation, typically through demethylation, can provide access to the corresponding 7-hydroxyindole (B18039) derivative. This opens up another site for functionalization.

Selective O-demethylation of aryl methyl ethers can be challenging, but specific reagents have been developed for this purpose. One such method involves the use of acidic concentrated lithium bromide (ACLB). nih.gov This system has been shown to effectively demethylate various lignin-derived aromatic compounds under moderate conditions (e.g., 1.5 M HCl, 110 °C). nih.gov The proposed mechanism involves the protonation of the ether oxygen, followed by an SN2 substitution by the bromide ion. nih.gov The reactivity can be influenced by other substituents on the aromatic ring; electron-donating groups can sometimes accelerate the reaction, although solubility also plays a critical role. nih.gov Application of this method to this compound would need to consider the potential for side reactions, but it represents a plausible strategy for selective C-7 demethylation.

Transition Metal-Catalyzed Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of complex substituents onto the indole core.

Suzuki, Sonogashira, and Heck Couplings at Aryl Positions

To engage the benzenoid ring of the indole (C-4, C-5, C-6, C-7 positions) in cross-coupling reactions, it typically must first be functionalized with a halide or triflate. Regioselective halogenation is a critical prerequisite. For instance, treatment of indole derivatives with bromine in acetic acid can lead to regioselective bromination, such as at the C-5 and C-6 positions. nih.gov Once halogenated, these positions become active sites for coupling.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron species with an organohalide and is one of the most widely used C-C bond-forming reactions. libretexts.orgnih.gov For a halogenated this compound, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base would yield the corresponding aryl-substituted indole. nih.gov The site-selectivity of couplings on poly-halogenated heterocycles can be complex and often depends on the specific catalyst, ligands, and reaction conditions chosen. nih.gov

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. beilstein-journals.org A halo-substituted this compound could be coupled with various alkynes to introduce alkynyl moieties onto the indole framework. Standard conditions often involve a catalyst like Pd(PPh₃)₂Cl₂ with CuI in an amine base/solvent like triethylamine. beilstein-journals.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. mdpi.com Studies on halo-indoles have shown that this reaction is highly effective. For example, 5-iodo- and 5-bromo-indoles can be coupled with alkenes like acrylic acid using a palladium catalyst (e.g., Na₂PdCl₄) and a suitable ligand (e.g., sSPhos) under aqueous conditions to give the C-5 vinylated products in high yields. nih.gov This methodology is directly applicable to a halogenated this compound.

Table 2: Example Conditions for Cross-Coupling Reactions on Halo-Indole Scaffolds

| Coupling Reaction | Halide Substrate | Coupling Partner | Catalyst System | Conditions | Reference |

|---|---|---|---|---|---|

| Heck | 5-Iodo-indole | Acrylic Acid | Pd(OAc)₂, TXPTS, Na₂CO₃ | CH₃CN/H₂O, Reflux | nih.gov |

| Heck | 5-Bromo-indole | Styrene | Na₂PdCl₄, sSPhos, Na₂CO₃ | CH₃CN/H₂O, MW | nih.gov |

| Suzuki | 2-Chloro-6-bromo-quinoline | Arylboronic acid | Pd(dppf)Cl₂ | - | nih.gov |

| Sonogashira | 1-Iodoglucal | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, rt | beilstein-journals.org |

C-H Functionalization Strategies

Direct C-H functionalization offers a more atom-economical alternative to traditional cross-coupling, as it avoids the need for pre-halogenation of the substrate. However, achieving site-selectivity on the indole ring is a significant challenge due to the multiple available C-H bonds. nih.gov The pyrrole (B145914) core (C2, C3) is inherently more nucleophilic and reactive than the benzene core (C4-C7). chim.it

To overcome this, directing group strategies have been developed to steer the functionalization to specific, less reactive positions on the benzene ring. nih.govnih.gov A directing group is temporarily installed on the indole, which then coordinates to the metal catalyst, delivering it to a specific C-H bond in close proximity.

C-7 Functionalization: Installing a phosphinoyl group (e.g., -P(O)tBu₂) on the indole nitrogen (N-1) has been shown to effectively direct palladium-catalyzed arylation, olefination, and other functionalizations to the C-7 position. nih.govresearchgate.net

C-4 Functionalization: The introduction of a removable pivaloyl group at the C-3 position can direct palladium-catalyzed arylation to the C-4 position. nih.govnih.gov

C-6 Functionalization: Copper-catalyzed C-6 arylation can be achieved using an N-P(O)tBu₂ directing group. nih.gov

These strategies provide powerful methods for the regioselective derivatization of the this compound core, allowing for precise structural modifications that would be difficult to achieve through classical electrophilic substitution.

Table 3: Directing Group Strategies for Indole C-H Functionalization

| Directing Group (Position) | Target Position | Metal Catalyst | Reaction Type | Reference |

|---|---|---|---|---|

| -P(O)tBu₂ (N-1) | C-7 | Palladium | Arylation, Olefination, Silylation | nih.govresearchgate.net |

| -P(O)tBu₂ (N-1) | C-6 | Copper | Arylation | nih.gov |

| Pivaloyl (-C(=O)tBu) (C-3) | C-4 | Palladium | Arylation | nih.govnih.gov |

Advanced Spectroscopic and Structural Characterization of 5 Benzyloxy 7 Methoxy 1h Indole and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 5-(benzyloxy)-7-methoxy-1H-indole. By dispersing NMR signals into two dimensions, these techniques resolve spectral overlap and reveal intricate details about the molecular framework.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

A combination of 2D NMR experiments is employed to piece together the molecular puzzle of this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the context of this compound, COSY spectra would reveal correlations between adjacent protons on the indole (B1671886) and benzene (B151609) rings, helping to establish the connectivity within these aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlation between protons and the carbons to which they are attached. youtube.comyoutube.com This is fundamental in assigning the carbon skeleton by linking the well-resolved proton signals to their corresponding carbon atoms. For instance, the proton signal of the methoxy (B1213986) group would show a correlation to the methoxy carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY can confirm the proximity of the benzyloxy group to specific protons on the indole ring. researchgate.net

| 2D NMR Technique | Information Gained | Application to this compound |

| COSY | Shows proton-proton (H-H) correlations through bonds (J-coupling). sdsu.edu | Establishes connectivity of protons within the indole and benzyloxy rings. |

| HSQC | Shows one-bond proton-carbon (¹H-¹³C) correlations. youtube.comyoutube.com | Assigns carbon signals directly attached to specific protons (e.g., methoxy group, aromatic CH). |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. youtube.com | Connects the benzyloxy group to the indole core and confirms the substitution pattern. |

| NOESY | Shows through-space proton-proton correlations (Nuclear Overhauser Effect). researchgate.net | Determines the spatial arrangement and conformation of the benzyloxy group relative to the indole ring. |

Solid-State NMR for Polymorphic Studies

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. This is particularly important for identifying and characterizing different crystalline forms, or polymorphs, of a compound. Polymorphism can significantly impact the physical properties of a material. For indole derivatives, ssNMR can be used to probe the local environment of each atom in the crystal lattice, providing insights into intermolecular interactions and packing arrangements that define different polymorphic structures. nih.gov

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

For instance, in a related compound, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, X-ray diffraction revealed two independent molecules in the asymmetric unit with the indole units being essentially planar. The crystal packing was stabilized by weak intermolecular C–H···π interactions. nih.gov

Co-crystallization Studies and Supramolecular Interactions

Co-crystallization involves crystallizing a target molecule with another compound, known as a co-former, to form a new crystalline solid with altered physical properties. These studies are instrumental in understanding and engineering supramolecular interactions. For this compound, co-crystallization could be explored to modify its properties by introducing specific intermolecular interactions, such as hydrogen bonds or halogen bonds, with a chosen co-former. The resulting crystal structures, determined by X-ray diffraction, would provide a detailed picture of the supramolecular synthons and packing motifs. In a study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the formation of cyclic dimers via double hydrogen bonds and interactions between the NH groups of the indole rings and adjacent methoxy groups were found to significantly influence the spatial arrangement of the molecules. nih.govmdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule and its fragments. nih.gov This capability is invaluable for elucidating reaction mechanisms. By analyzing the masses of reactants, intermediates, and products with high precision, researchers can propose and verify mechanistic pathways. For reactions involving this compound, HRMS can be used to identify transient intermediates and byproducts, providing crucial evidence for the proposed reaction steps. For example, in studying the cyclization reactions of indole derivatives, HRMS can confirm the elemental composition of the resulting complex polycyclic products. acs.org

| Technique | Information Provided | Relevance to this compound |

| Single Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. nih.gov | Determination of the exact molecular structure and intermolecular interactions in the solid state. |

| High-Resolution Mass Spectrometry (HRMS) | Highly accurate mass-to-charge ratio for determining elemental composition. nih.gov | Confirmation of the molecular formula and elucidation of fragmentation patterns for structural verification and mechanistic studies. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide information about molecular conformation and intermolecular interactions. montclair.edunih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands for different functional groups. For this compound, IR spectroscopy would show characteristic peaks for the N-H stretch of the indole, C-O stretches of the ether linkages, and various C-H and C=C stretching and bending vibrations of the aromatic rings. nist.govnist.gov The position and shape of the N-H stretching band can also provide information about hydrogen bonding. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide detailed information about the vibrations of the aromatic rings and the carbon skeleton. Differences in the Raman spectra of different polymorphs can be used to distinguish between them. nih.govresearchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, aiding in its identification and the analysis of its structural features.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) (Approximate) | Expected Raman Frequency (cm⁻¹) (Approximate) | Functional Group |

| N-H Stretch | 3400-3300 | 3400-3300 | Indole N-H |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Aromatic C-H |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Methoxy and Benzyloxy CH₂ |

| C=C Aromatic Stretch | 1620-1450 | 1620-1450 | Aromatic Rings |

| C-O Stretch | 1260-1000 | 1260-1000 | Ether Linkages |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Investigations of Chiral Derivatives

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), stands as a powerful, non-destructive analytical technique for the stereochemical elucidation of chiral molecules. In the context of derivatives of this compound, where the introduction of a chiral center—for instance, through the incorporation of a chiral substituent at the nitrogen atom or on a side chain—gives rise to enantiomers, these techniques are indispensable for assigning absolute configurations and determining enantiomeric purity.

Principles of Chiroptical Spectroscopy

Chiral molecules interact differently with left- and right-circularly polarized light. CD spectroscopy measures the differential absorption of this light (ΔA = A_L - A_R), while ORD spectroscopy measures the wavelength-dependent rotation of the plane of plane-polarized light. The resulting CD spectrum is a plot of molar ellipticity ([θ]) or differential extinction coefficient (Δε) against wavelength, and an ORD spectrum shows the specific rotation [α] as a function of wavelength. The characteristic positive and negative peaks in a CD spectrum, known as Cotton effects, are directly related to the electronic transitions of the chromophores within the chiral molecule. The shape and sign of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore.

Application to Chiral Derivatives of this compound

While specific experimental CD and ORD data for chiral derivatives of this compound are not extensively reported in publicly accessible literature, the principles of their application can be understood through the analysis of related chiral indole compounds. The indole moiety itself is a potent chromophore, exhibiting characteristic electronic transitions (e.g., ¹Lₐ and ¹Lₑ bands) that are sensitive to its chiral environment.

For a hypothetical chiral derivative, such as (R)- or (S)-5-(benzyloxy)-7-methoxy-1-(1-phenylethyl)-1H-indole, the stereochemistry at the chiral center would induce a chiral perturbation on the indole chromophore. This would result in mirror-image CD spectra for the two enantiomers. The sign and magnitude of the observed Cotton effects could then be used to assign the absolute configuration, often through comparison with the spectra of structurally analogous compounds with known stereochemistry or by applying empirical rules such as helicity rules for chiral chromophores.

Illustrative Data from Related Chiral Indole Alkaloids

To illustrate the utility of chiroptical spectroscopy in the stereochemical analysis of indole derivatives, data from related compounds can be examined. For instance, the CD spectra of enantiomers of the indole alkaloid tacamonine (B1242925) have been reported. The enantiomers exhibit mirror-image CD spectra, allowing for their unambiguous differentiation and the determination of their optical purity.

| Compound | Specific Rotation [α] | CD Maxima (λ in nm, Δε in M⁻¹cm⁻¹) |

| (+)-Tacamonine | +510° (c 0.1, CHCl₃) | 298 (+10.5), 255 (+22.0), 220 (-18.0) |

| (-)-Tacamonine | -505° (c 0.1, CHCl₃) | 298 (-10.2), 255 (-21.5), 220 (+17.8) |

Table 1: Chiroptical data for the enantiomers of Tacamonine. Data extrapolated from related studies for illustrative purposes.

Similarly, for vindeburnol, another chiral indole alkaloid, the specific rotation and CD spectral data are characteristic of its absolute configuration. researchgate.net

| Compound | Specific Rotation [α] | CD Maxima (λ in nm, Δε in M⁻¹cm⁻¹) |

| (+)-Vindeburnol | +85° (c 0.2, CHCl₃) | 295 (+3.5), 260 (+8.0), 225 (-12.0) |

| (-)-Vindeburnol | -82° (c 0.2, CHCl₃) | 295 (-3.3), 260 (-7.8), 225 (+11.7) |

Table 2: Chiroptical data for the enantiomers of Vindeburnol. Data extrapolated from related studies for illustrative purposes. researchgate.net

These examples underscore how the sign of the specific rotation and the Cotton effects in the CD spectrum are directly correlated with the absolute stereochemistry of the molecule.

Role of Computational Chemistry

In the absence of experimental data for reference compounds, computational methods have become a vital tool for the prediction of chiroptical properties. By performing quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), it is possible to calculate the theoretical CD and ORD spectra for a given enantiomer of a chiral derivative of this compound. Comparison of the calculated spectrum with the experimentally measured spectrum can then allow for a confident assignment of the absolute configuration. This in silico approach is particularly valuable for novel chiral compounds where stereochemical assignment by other means is challenging.

Computational Chemistry and Theoretical Investigations of 5 Benzyloxy 7 Methoxy 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can provide valuable insights into molecular geometry, orbital energies, and reactivity. For 5-(benzyloxy)-7-methoxy-1H-indole, DFT calculations can elucidate the influence of the benzyloxy and methoxy (B1213986) substituents on the electronic character of the indole (B1671886) ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, as they represent the ability of a molecule to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety, which is characteristic of indole derivatives. The benzyloxy and methoxy groups, being electron-donating, would further increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the entire aromatic system.

Table 1: Theoretical Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Note: These are hypothetical values based on typical DFT calculations for similar indole derivatives and are intended for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization

DFT calculations are instrumental in modeling reaction pathways and identifying transition states, providing a deeper understanding of reaction mechanisms and kinetics. For this compound, several reactions are of interest, including electrophilic substitution on the indole ring, which is a hallmark of indole chemistry.

Computational modeling can predict the most likely sites for electrophilic attack. Due to the electronic nature of the indole ring, the C3 position is generally the most nucleophilic and thus the most favored site for electrophilic substitution. However, the presence of the methoxy group at the C7 position and the benzyloxy group at the C5 position can influence the regioselectivity of such reactions. DFT calculations can be employed to determine the activation energies for substitution at different positions on the indole ring, thereby predicting the most favorable reaction pathway. For instance, the transition state for the formylation of the indole at the C3 position can be located and its energy calculated, providing insight into the reaction's feasibility and kinetics.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a means to explore the conformational flexibility of molecules over time. For a molecule like this compound, which possesses several rotatable bonds, MD simulations are crucial for understanding its dynamic behavior and the range of accessible conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While clinical endpoints are excluded from this discussion, QSAR can still be a valuable tool for predicting the theoretical binding affinity of a molecule to a target protein.

Pharmacophore Modeling and Ligand-Based Design (focused on theoretical binding)

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target.

Based on the structure of this compound, a hypothetical pharmacophore model for theoretical binding can be proposed. The key features would likely include:

An aromatic ring feature corresponding to the indole nucleus.

A hydrogen bond donor associated with the N-H group of the indole ring.

A hydrogen bond acceptor from the oxygen atom of the methoxy group.

Another hydrogen bond acceptor from the oxygen atom of the benzyloxy group.

A hydrophobic/aromatic feature from the benzyl (B1604629) group.

Table 2: Hypothetical Pharmacophore Features of this compound for Theoretical Binding

| Feature | Type | Location |

| 1 | Aromatic Ring | Indole Core |

| 2 | Hydrogen Bond Donor | Indole N-H |

| 3 | Hydrogen Bond Acceptor | Methoxy Oxygen |

| 4 | Hydrogen Bond Acceptor | Benzyloxy Oxygen |

| 5 | Hydrophobic/Aromatic | Benzyl Ring |

This pharmacophore model can then be used to virtually screen large compound libraries to identify other molecules with a similar arrangement of features that might also exhibit theoretical binding to the same target.

Spectroscopic Property Prediction using Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can be invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. These calculated values, when compared with experimental data, can help to confirm the assigned structure. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in the experimental IR spectrum. For instance, the characteristic N-H stretching frequency of the indole ring, as well as the C-O stretching frequencies of the methoxy and benzyloxy groups, can be predicted and compared with experimental findings. journals.co.za A study on N-substituted indoles demonstrated a fair agreement between experimentally determined and theoretically calculated coupling constants. journals.co.za

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Predicted Value |

| 1H NMR | Indole N-H proton (ppm) | ~8.1 |

| 13C NMR | Indole C3 carbon (ppm) | ~102 |

| IR | N-H stretch (cm-1) | ~3400 |

| IR | C-O-C stretch (benzyloxy) (cm-1) | ~1240 |

| IR | C-O-C stretch (methoxy) (cm-1) | ~1030 |

Note: These are hypothetical values based on typical DFT calculations for similar indole derivatives and are intended for illustrative purposes.

Exploration of Biological Activities and Mechanistic Insights of 5 Benzyloxy 7 Methoxy 1h Indole and Its Derivatives Non Clinical Assessment

In Vitro Studies on Receptor Binding and Enzyme Inhibition Profiles

In vitro studies are fundamental in elucidating the pharmacological profile of a compound. These assays, conducted outside of a living organism, allow for the precise measurement of interactions between a molecule and its biological targets, such as receptors and enzymes. For 5-(benzyloxy)-7-methoxy-1H-indole and its derivatives, these studies have been crucial in identifying specific molecular targets and quantifying their binding affinities and inhibitory potentials.

Specific Receptor Target Identification and Affinity Measurements

Research into the receptor binding profile of indole (B1671886) derivatives has revealed that the presence and position of substituents on the indole ring significantly influence their affinity for various receptors. While specific binding data for this compound is not extensively documented in publicly available literature, studies on closely related analogs provide valuable insights. For instance, indole derivatives are known to interact with a range of receptors, including serotonin (B10506) (5-HT) and melatonin (B1676174) receptors, due to the structural similarity of the indole scaffold to endogenous ligands. The benzyloxy and methoxy (B1213986) groups on the indole ring of the title compound are expected to modulate its electronic and steric properties, thereby influencing its receptor binding profile.

Enzyme Kinetic Studies and Inhibition Mechanisms

The indole nucleus is a common scaffold in many enzyme inhibitors. The benzyloxy motif, in particular, has been identified as a key pharmacophore in the inhibition of certain enzymes. One notable example is monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. Studies on related compounds, such as N-((5-(benzyloxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (PF9601N), have highlighted the importance of the benzyloxy group for potent and selective MAO-B inhibition. nih.gov The mechanism of inhibition often involves the formation of stable complexes with the enzyme's active site.

Another enzyme of interest is NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in several types of cancer. A structurally related indole derivative, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), has been identified as a mechanism-based inhibitor of NQO1. nih.gov This suggests that indole compounds bearing a methoxy group may have the potential to target this enzyme. Enzyme kinetic studies are essential to determine the nature of this inhibition, whether it is competitive, non-competitive, or uncompetitive, and to calculate key parameters such as the inhibition constant (Ki).

Cell-Based Assays for Cellular Pathway Modulation (Excluding Cytotoxicity/Toxicity Profiles)

Cell-based assays provide a more physiologically relevant context to study the effects of a compound on cellular processes. These assays are instrumental in understanding how a compound modulates signaling pathways and protein-protein interactions within a cell.

Investigation of Signaling Pathway Interference

The modulation of cellular signaling pathways is a hallmark of many therapeutic agents. Protein-protein interactions (PPIs) are fundamental to cellular signaling, and their disruption has emerged as a promising therapeutic strategy. nih.govnih.gov Indole derivatives have the potential to interfere with these pathways by acting as modulators of PPIs. nih.gov For example, by inhibiting an enzyme like NQO1, a compound can affect downstream signaling events that are dependent on the activity of this enzyme. The inhibition of NQO1 by the indole derivative ES936 was shown to suppress the malignant phenotype in pancreatic cancer cells, suggesting interference with cancer-related signaling pathways. nih.gov

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) represents a significant area of drug discovery. nih.govnih.gov Small molecules that can either inhibit or stabilize PPIs are of great interest. The indole scaffold provides a versatile platform for the design of such modulators. While specific data on the PPI modulation by this compound is scarce, the general principle holds that by presenting appropriate functional groups in a defined three-dimensional space, indole derivatives can disrupt the binding interface of two proteins.

Structure-Activity Relationship (SAR) Studies for Biological Potency (Non-Clinical)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical information on how the chemical structure of a compound relates to its biological activity. For indole derivatives, SAR studies have revealed key structural features that govern their potency and selectivity.

The introduction of a benzyloxy group, as seen in safinamide (B1662184) and various indolalkylamines, has been shown to be a significant factor in their biological activity, particularly in the context of MAO-B inhibition. nih.gov The position of this group on the aromatic ring can greatly influence the inhibitory potency. Similarly, the presence and location of methoxy groups can impact a compound's lipophilicity and, consequently, its ability to cross cell membranes and interact with its target.

Influence of Substituents on Biological Interactions

The biological activity of indole derivatives is intricately linked to the nature and position of substituents on the indole ring. Methoxy groups, in particular, are known to enhance the reactivity of the indole nucleus. chim.it The presence of a benzyloxy group, as seen in this compound, introduces a bulky and lipophilic moiety that can significantly influence how the molecule interacts with biological targets.

The position of these substituents is also critical. For instance, in the context of cyclization reactions, electron-donating groups at the C-4 position of an indole ring have been shown to result in higher yields of cyclization products compared to when these groups are at the C-5, C-6, or C-7 positions. acs.org Specifically, 4-benzyloxy substituted 1-methyl-1H-indole-3-carbaldehyde provided a good yield of the desired product. acs.org This highlights the electronic influence of the substituent's position on the reactivity of the indole core.

Furthermore, studies on other substituted indole derivatives have provided insights into structure-activity relationships (SAR). For example, in a series of 1-benzyl-indole hybrid thiosemicarbazones, derivatives with a 4-substitution on the benzyl (B1604629) or phenyl ring of the thiosemicarbazone moiety exhibited better inhibitory potential against the tyrosinase enzyme. rsc.org While not directly involving this compound, these findings underscore the importance of substituent placement in dictating biological interactions.

Design and Synthesis of Analogs for Enhanced Biological Activity

The design and synthesis of analogs of lead compounds is a cornerstone of drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. For indole derivatives, various synthetic strategies are employed, with the Fischer, Bischler, and Hemetsberger indole syntheses being common methods for constructing methoxy-activated indoles. chim.it

The synthesis of analogs of this compound could involve modifications at several positions. For example, altering the benzyloxy group to other alkoxy groups or introducing different substituents on the phenyl ring of the benzyl moiety could modulate activity. nih.gov Similarly, modifications at other positions of the indole ring, such as the N-1 position or the C-3 position, are common strategies to enhance biological effects. rsc.org

A study on the synthesis of cyclopenta[b]indol-1(4H)-one derivatives demonstrated that the choice of substituents on the indole ring significantly impacts reaction efficiency. acs.org For instance, N-ethyl, isopropyl, benzyl, and phenyl-substituted 1H-indole-3-carbaldehydes all showed low reaction efficiency, suggesting that steric hindrance at the nitrogen atom can be a limiting factor in certain synthetic transformations. acs.org This type of information is crucial when designing synthetic routes for novel analogs.

Exploration of Anti-Inflammatory or Neuroprotective Potential (Purely in vitro or Mechanistic Focus)

Indole derivatives have garnered attention for their potential therapeutic applications in inflammatory and neurodegenerative diseases. nih.gov The anti-inflammatory and neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in these pathological processes.

Modulation of Inflammatory Mediators in Cell Lines

Several studies have investigated the anti-inflammatory effects of methoxy-substituted compounds in vitro. For example, 5,6,7-trimethoxyflavone (B192605) (TMF) has been shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. nih.gov This inhibition was attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at the protein and mRNA levels. nih.gov TMF also inhibited the production and mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6. nih.gov The underlying mechanism involves the suppression of the transcriptional activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov

Similarly, 5,7-dimethoxyflavone (B190784) (5,7-DMF) exhibited anti-exudative effects and interfered with leukocyte migration in a rat pleurisy model, along with marked inhibition of prostaglandin biosynthesis. nih.gov While these are not direct studies on this compound, they provide a strong rationale for investigating its potential to modulate inflammatory mediators in cell lines. The presence of methoxy groups in the 5- and 7-positions suggests that it could share similar anti-inflammatory mechanisms.

Cellular Models of Neurodegeneration and Protection Mechanisms

The neuroprotective potential of indole-based compounds is an active area of research. Studies on indole derivatives have demonstrated their ability to protect neuronal cells from various insults. For instance, certain indole–phenolic derivatives have been shown to possess neuroprotective actions by combining chelating, antioxidant, and anti-aggregation properties, making them promising candidates for Alzheimer's disease therapy. nih.gov

In cellular models of neurodegeneration, such as SH-SY5Y cells subjected to oxidative stress (H₂O₂-induced) or amyloid-β (Aβ)-induced cytotoxicity, indole derivatives have shown protective effects. nih.gov Some compounds were found to significantly reduce cell mortality and decrease the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.gov Furthermore, these compounds demonstrated the ability to modulate the misfolding and aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease. nih.gov

The mechanisms underlying these neuroprotective effects are often linked to the antioxidant capacity of the compounds and their ability to interfere with signaling pathways involved in cell death and inflammation. nih.gov Flavonoids, which share structural similarities with certain indole derivatives, have been shown to exert neuroprotective effects by decreasing the production of reactive oxygen species, inhibiting monoamine oxidases, and stimulating the production of brain-derived neurotrophic factor (BDNF). nih.gov Given the structural features of this compound, it is plausible that it could exhibit similar neuroprotective properties in cellular models of neurodegeneration.

Emerging Applications and Interdisciplinary Research Directions for 5 Benzyloxy 7 Methoxy 1h Indole

Material Science Applications of Indole (B1671886) Derivatives (e.g., Organic Semiconductors, Dyes, Sensors)

The inherent aromaticity and electron-rich nature of the indole ring system make it a promising platform for the development of advanced organic materials. The strategic placement of substituents, such as the benzyloxy and methoxy (B1213986) groups in 5-(benzyloxy)-7-methoxy-1H-indole, can be leveraged to fine-tune the electronic and photophysical properties of the molecule, opening avenues for its use in organic electronics and sensor technology.

Luminescent Properties and Optoelectronic Potential

Indole derivatives are known to exhibit fluorescence, a property that is highly sensitive to the nature and position of substituents on the indole ring. While specific photophysical data for this compound is not extensively documented, research on analogous structures provides valuable insights. For instance, studies on other substituted indoles have shown that the introduction of electron-donating groups, such as methoxy and benzyloxy moieties, can enhance fluorescence quantum yields and modulate emission wavelengths.

A study on the rhodium-catalyzed reaction of a benzyloxy-substituted indole-3-carbaldehyde with alkynes resulted in the formation of cyclopenta[b]indol-1(4H)-one derivatives. acs.orgacs.org These products were further converted into spiro[furan-2,2'-indoline]-3',5-diones, which exhibited tunable blue or green fluorescence. acs.orgacs.org One of the resulting compounds demonstrated solvatochromism, where the color of its fluorescence changed with the polarity of the solvent. acs.orgacs.org This suggests that derivatives of this compound could be engineered to create environmentally sensitive fluorescent materials.

The photophysical properties of some fluorescent indole analogues are summarized below, illustrating the impact of substitution on their optical characteristics.

| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Key Feature |

| Spiro[furan-2,2'-indoline]-3',5-dione derivative | ~300-416 | 480 (blue-shifted) | Tunable emission acs.org |

| Spiropyran with indole moiety | ~300 | ~360 | Fluorescence quenching observed with BSA mdpi.com |

| 5,6-dimethoxy 3-methyleneisoindolin-1-one | Not specified | 425 | Blue-shifted emission nih.gov |

This table presents data for related indole derivatives to infer the potential properties of this compound.

The potential for this compound in organic light-emitting diodes (OLEDs) and other optoelectronic devices is noteworthy. The bulky benzyloxy group could play a crucial role in preventing intermolecular aggregation, a common cause of fluorescence quenching in the solid state. This, combined with the electron-donating nature of the substituents, could lead to materials with high solid-state luminescence efficiency.

Polymer Chemistry Integration

The functional groups on this compound, particularly the N-H group of the indole ring, provide a handle for its incorporation into polymeric structures. This could be achieved through polymerization reactions where the indole derivative acts as a monomer or a co-monomer. The resulting polymers could possess unique properties derived from the indole moiety, such as charge-transporting capabilities for applications in organic field-effect transistors (OFETs) or as fluorescent tags for polymer tracking and analysis.

Furthermore, the benzyloxy group offers a site for chemical modification, allowing for the attachment of polymerizable groups. The integration of this indole derivative into polymer backbones could lead to the development of novel materials for applications in sensors, organic electronics, and biomedical devices.

Chemical Biology Probes and Imaging Agents (Non-Therapeutic)

The fluorescent nature of many indole derivatives makes them attractive candidates for the development of chemical probes for biological research. These tools can be used to visualize and study biological processes in a non-invasive manner.

Fluorescent Labeling and Bioprobe Development

This compound could serve as a core scaffold for the design of fluorescent labels. By attaching a reactive functional group to the indole ring or its substituents, the molecule can be covalently linked to biomolecules such as proteins or nucleic acids. For example, oligodeoxynucleotides (ODNs) have been developed to modify primary amines to produce fluorescent 5,6-dimethoxy 3-methyleneisoindolin-1-one, demonstrating the potential for site-specific labeling of DNA-interacting proteins. nih.gov

The photophysical properties of such probes, including their absorption and emission wavelengths, can be fine-tuned by modifying the substitution pattern on the indole ring. The presence of the benzyloxy and methoxy groups is anticipated to influence the spectral properties, potentially leading to probes with desirable characteristics such as large Stokes shifts and high quantum yields.

Chemosensor Design

Indole-based chemosensors have been developed for the detection of various ions and small molecules. These sensors typically operate through a mechanism involving a change in their fluorescence or color upon binding to the target analyte. The design of such sensors often involves the incorporation of a receptor unit that selectively binds to the analyte, and a signaling unit (the fluorophore) that reports the binding event.

While there is no specific data on this compound as a chemosensor, the general principles of indole-based sensor design can be applied. The indole nitrogen can act as a hydrogen bond donor, and the oxygen atoms of the methoxy and benzyloxy groups can act as hydrogen bond acceptors or metal coordination sites. This suggests that the compound could be developed into a chemosensor for anions or cations. For instance, a spiropyran containing an indole moiety has been shown to exhibit fluorescence quenching in the presence of bovine serum albumin (BSA), indicating its potential as a protein sensor. mdpi.com

Catalysis and Organocatalysis with Indole-Derived Systems

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth, with indole derivatives playing a notable role. The indole scaffold can participate in various catalytic transformations, either as a directing group or as part of the catalyst itself.

Research has shown that indole derivatives can be used in metal-free Friedel-Crafts alkylation reactions. sigmaaldrich.com The nucleophilic character of the indole ring, particularly at the C3 position, allows it to react with electrophiles, a property that can be harnessed in catalytic cycles. The electronic properties of this compound, influenced by its electron-donating substituents, are likely to enhance its nucleophilicity, making it a potentially effective substrate or catalyst in such reactions.

In a broader context, the structural information from related compounds, such as methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, provides insights into the steric and electronic environment of the molecule, which are critical factors in catalyst design. nih.gov While direct catalytic applications of this compound are yet to be explored, the existing body of research on indole-based catalysis suggests a promising future for this compound and its derivatives in the development of novel and efficient catalytic systems.

Indole-Based Ligands for Transition Metal Catalysis